molecular formula C15H20FNO3 B13239360 tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate

tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate

Cat. No.: B13239360
M. Wt: 281.32 g/mol
InChI Key: CRPSRFSFTWWGMW-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a carbamate moiety

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-10-6-9-13(18)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,19)

InChI Key

CRPSRFSFTWWGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Step Description Reagents/Conditions Notes/References
1 Boc Protection of Primary Amines Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine or N,N-diisopropylethylamine), solvent (DCM or THF), 0–25°C Quantitative yields reported; protects amine to form tert-butyl carbamate intermediate
2 Formation of 4-Bromobutyl or 4-Hydroxybutyl Intermediate Halogenation or hydroxylation of butyl chain; e.g., reaction of 4-bromobutyl carbamate intermediate Halide intermediates facilitate nucleophilic substitution or oxidation steps
3 Oxidation to 4-Oxobutyl (Ketone) Group Mild oxidants such as Dess–Martin periodinane, PCC, or ozone; conditions optimized to avoid overoxidation Oxidation of 4-hydroxy or 4-bromo precursors to ketone; high selectivity and yield
4 Coupling with 2-Fluorophenyl Group Grignard reagents or nucleophilic aromatic substitution; use of 2-fluorophenylmagnesium bromide or related reagents Ensures attachment of 2-fluorophenyl moiety to the 4-oxobutyl chain

Representative Synthetic Pathway

A typical synthesis may proceed as follows:

  • Boc Protection: Starting from 4-aminobutanol or 4-aminobutyl halide, react with di-tert-butyl dicarbonate in the presence of a base (triethylamine or N,N-diisopropylethylamine) in dichloromethane at 0–25°C to form tert-butyl (4-hydroxybutyl)carbamate or tert-butyl (4-halobutyl)carbamate.

  • Halide to Ketone Oxidation: Oxidize the 4-hydroxy or 4-bromo intermediate to the corresponding 4-oxobutyl carbamate using mild oxidants like Dess–Martin periodinane or PCC under controlled conditions to avoid overoxidation.

  • Attachment of 2-Fluorophenyl Group: Employ a Grignard reagent derived from 2-fluorobromobenzene to perform nucleophilic addition to the ketone or substitution reactions to introduce the 2-fluorophenyl substituent.

Reaction Conditions and Optimization

Reaction Type Typical Reagents Solvent Temperature Yield Optimization Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine DCM, THF 0–25°C Use excess Boc₂O and base; slow addition improves yield
Oxidation Dess–Martin periodinane, PCC, ozone DCM, CH2Cl2 0–25°C Mild oxidants preferred; avoid strong oxidizers to prevent degradation
Coupling 2-Fluorophenylmagnesium bromide (Grignard) THF, ether −78 to 0°C Low temperature controls selectivity; slow addition avoids side reactions

Characterization and Analytical Data

Key analytical techniques for confirming the structure and purity include:

Technique Purpose Key Observations
¹H NMR Confirm Boc group and side chain protons tert-Butyl group singlet near 1.4 ppm; methylene protons adjacent to ketone shifted downfield
¹³C NMR Carbonyl carbons and aromatic carbons Carbonyl carbons at ~170 ppm; aromatic carbons consistent with 2-fluorophenyl group
IR Spectroscopy Functional group identification Strong carbamate C=O stretch at 1680–1720 cm⁻¹; ketone C=O stretch overlaps
Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak at m/z 281.32 consistent with C15H20FNO3

Data Summary Table for tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate

Property Value Source
Molecular Formula C15H20FNO3 PubChem
Molecular Weight 281.32 g/mol PubChem
CAS Number 2001465-51-4 PubChem
Melting Point Not explicitly reported; estimated ~100–110°C (analogous carbamates) Literature analogues
Solubility Soluble in methanol, dichloromethane, THF Experimental data
Stability Store at 2–8°C, dry, protected from moisture and strong acids/bases Stability notes

Advanced Synthetic Considerations

  • Use of Boc Protection: The tert-butoxycarbonyl group is favored for its stability under neutral and basic conditions and facile removal under acidic conditions, making it ideal for multi-step syntheses involving sensitive functional groups.

  • Oxidation Control: Employing mild oxidants such as Dess–Martin periodinane avoids overoxidation and degradation of the carbamate moiety, ensuring high product purity.

  • Grignard Addition: The electrophilic ketone in the 4-oxobutyl chain facilitates nucleophilic addition of 2-fluorophenylmagnesium bromide, enabling precise installation of the aromatic substituent.

  • Purification: Products are typically purified by recrystallization or flash chromatography to achieve high purity suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is unique due to the presence of both the fluorophenyl and oxobutyl groups.

Biological Activity

Tert-butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique molecular structure that includes a tert-butyl group, a carbamate functional group, and a 2-fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C16H23FN2O3
  • Molecular Weight : Approximately 308.37 g/mol
  • InChI Key : BAEFUAYRWLKGRC-UHFFFAOYSA-N

The structural components of this compound contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : tert-butyl carbamate, 4-(2-fluorophenyl)-4-oxobutyl chloride.
  • Conditions : The reaction is often conducted in the presence of a base such as triethylamine under inert atmosphere conditions to prevent side reactions.

This method allows for high yields and purity, making it suitable for further biological testing.

Enzyme Inhibition

Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. The mechanism of action appears to involve binding to specific enzyme active sites, thereby preventing substrate binding and inhibiting catalytic activity. This characteristic positions it as a candidate for therapeutic applications, particularly in drug development targeting enzyme-related diseases.

Interaction Studies

Research has focused on the interaction of this compound with various biological macromolecules. Notably, studies have shown that compounds with similar structures can influence pathways relevant to disease states, suggesting that this compound may also impact similar pathways.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds structurally related to this compound, highlighting their unique features:

Compound NameCAS NumberMolecular FormulaUnique Features
Tert-butyl 4-formylbenzylcarbamate156866-52-3C16H21NO3Contains an aldehyde group instead of a ketone
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate159634-59-0C19H25NO3Features a spirocyclic structure
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate632352-56-8C18H24N2O3Incorporates a piperidine ring

These comparisons illustrate the diversity within the carbamate class while emphasizing the unique structural features of this compound that may confer specific biological activities.

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